molecular formula C11H17N3 B1489033 4,6-Dimethyl-2-(piperidin-4-yl)pyrimidine CAS No. 1342653-54-6

4,6-Dimethyl-2-(piperidin-4-yl)pyrimidine

Cat. No. B1489033
CAS RN: 1342653-54-6
M. Wt: 191.27 g/mol
InChI Key: RFZXGZPXAOEJHX-UHFFFAOYSA-N
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Description

“4,6-Dimethyl-2-(piperidin-4-yl)pyrimidine” is a chemical compound with the molecular formula C11H19Cl2N3 and a molecular weight of 264.19 . It’s a derivative of pyrimidine, a six-membered heterocyclic compound containing two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a piperidine ring at position 2 . The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the literature, piperidine derivatives are known to undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

Quantum Chemical and Molecular Dynamics Simulations

Research has utilized derivatives of piperidine, including compounds structurally related to 4,6-dimethyl-2-(piperidin-4-yl)pyrimidine, to study their adsorption and corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have demonstrated the potential of these compounds in preventing corrosion, making them valuable in materials science and engineering applications (Kaya et al., 2016).

Antimicrobial Activity

Piperidine derivatives have been synthesized and evaluated for their antimicrobial activity. Studies involving derivatives of this compound have shown effectiveness against various bacterial and fungal strains. This highlights their potential in developing new antimicrobial agents for medical applications (Bhat & Begum, 2021).

Crystal Engineering

In the field of crystal engineering, piperidine and pyrimidine derivatives have been used to form organic co-crystals and salts with unique hydrogen-bond motifs. This research aids in understanding the molecular recognition processes that are crucial in pharmaceutical design and development (Elacqua et al., 2013).

Insecticidal and Antibacterial Potential

Compounds based on 4,6-dimethyl-pyrimidin-2-yl have been synthesized and shown to possess insecticidal and antibacterial properties. This research contributes to the development of new compounds for agricultural and public health applications (Deohate & Palaspagar, 2020).

Anticancer Activity

Derivatives of this compound have been synthesized and assessed for their antiproliferative activity against human cancer cell lines. Such studies are crucial for the discovery and development of new anticancer drugs (Mallesha et al., 2012).

Structural and Electronic Studies

Research involving the synthesis and characterization of this compound derivatives provides insights into their structural and electronic properties. This fundamental research aids in understanding the molecular basis of their activity and potential applications in various fields (Sreenivasa et al., 2013).

Future Directions

Piperidine derivatives, including “4,6-Dimethyl-2-(piperidin-4-yl)pyrimidine”, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on exploring the therapeutic potential of these compounds in various disease conditions.

Biochemical Analysis

Biochemical Properties

4,6-Dimethyl-2-(piperidin-4-yl)pyrimidine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity and protein interactions. This compound has been shown to interact with a variety of enzymes, including kinases and phosphatases, which are crucial for regulating cellular signaling pathways. For instance, this compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of target proteins. This inhibition can affect downstream signaling events, ultimately influencing cellular responses such as proliferation, differentiation, and apoptosis .

In addition to enzymes, this compound also interacts with various proteins involved in cellular transport and structural integrity. These interactions can modulate the function of transporters and cytoskeletal proteins, thereby affecting the distribution and localization of other biomolecules within the cell .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In cancer cells, for example, this compound has been shown to induce cell cycle arrest and apoptosis by disrupting key signaling pathways involved in cell survival and proliferation . This effect is mediated through the inhibition of kinases that regulate the cell cycle and apoptosis, leading to the activation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

In non-cancerous cells, this compound can influence cellular metabolism by modulating the activity of metabolic enzymes. This can result in changes in the levels of key metabolites and alterations in metabolic flux, ultimately impacting cellular energy homeostasis and biosynthetic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound’s pyrimidine ring allows it to form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or activation of their catalytic activity . For example, the binding of this compound to a kinase can prevent the phosphorylation of substrate proteins, thereby blocking downstream signaling events.

Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. This can lead to changes in the transcriptional activity of specific genes, resulting in altered protein expression and cellular responses .

Temporal Effects in Laboratory Settings

The stability and effects of this compound in laboratory settings can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its effects on cellular function can change over time, particularly in long-term experiments. For instance, prolonged exposure to this compound can lead to adaptive cellular responses, such as the upregulation of compensatory pathways that counteract the compound’s inhibitory effects .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At low doses, this compound can selectively inhibit target enzymes and proteins without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as hepatotoxicity and nephrotoxicity, due to off-target interactions and the accumulation of the compound in specific tissues . These findings highlight the importance of optimizing dosage levels to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can exert distinct biological effects . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and lipid metabolism . These interactions can result in changes in metabolite levels and alterations in cellular energy balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette transporters, which facilitate its uptake and efflux . Once inside the cell, this compound can bind to cytoplasmic and nuclear proteins, influencing its localization and accumulation in specific cellular compartments . These interactions can affect the compound’s bioavailability and efficacy in different tissues.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the nucleus, mitochondria, and endoplasmic reticulum, through the recognition of targeting sequences by cellular transport machinery . Additionally, post-translational modifications, such as phosphorylation and ubiquitination, can regulate the stability and activity of this compound within different subcellular compartments . These localization patterns are crucial for the compound’s function and its ability to modulate cellular processes.

properties

IUPAC Name

4,6-dimethyl-2-piperidin-4-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-8-7-9(2)14-11(13-8)10-3-5-12-6-4-10/h7,10,12H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZXGZPXAOEJHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dimethyl-2-(piperidin-4-yl)pyrimidine
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4,6-Dimethyl-2-(piperidin-4-yl)pyrimidine
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4,6-Dimethyl-2-(piperidin-4-yl)pyrimidine
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Reactant of Route 6
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